ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate
Description
Ethyl 7-chloro-6-formyl-2-(2-formyl-1H-pyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially saturated dihydro ring. Key substituents include a chlorine atom at position 7, two formyl groups (at position 6 and on the pyrrole ring), and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 7-chloro-6-formyl-2-(2-formylpyrrol-1-yl)-4,5-dihydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-2-23-17(22)13-12-6-5-10(8-20)14(18)15(12)24-16(13)19-7-3-4-11(19)9-21/h3-4,7-9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIWFBUCIFQVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)N3C=CC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest analogues include other benzothiophene derivatives and heterocyclic esters. Below is a comparative analysis:
Key Observations :
- Electronic Effects : The target compound’s dual formyl groups enhance electrophilicity compared to analogues with methyl or methoxy substituents (e.g., the compound in ).
- Ring Flexibility : The 4,5-dihydro-benzothiophene moiety introduces partial saturation, reducing conformational rigidity relative to fully aromatic systems.
- Synthetic Complexity : The pyrrole and dual formyl groups increase synthetic challenges compared to simpler esters like ethyl 5-chloro-2-(furan-2-yl)benzothiophene-3-carboxylate.
Crystallographic and Physicochemical Properties
While crystallographic data for the target compound are unavailable, structural analogues often exhibit monoclinic or triclinic crystal systems. For example, the compound in crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 10.28 Å, c = 15.72 Å, and β = 107.1°. Such data highlight the role of bulky substituents (e.g., trimethoxybenzylidene) in dictating packing efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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